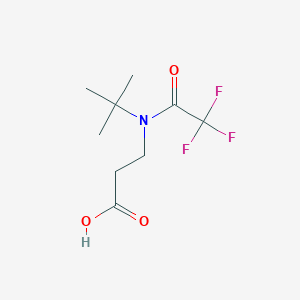
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid is an organic compound that features a trifluoroacetamido group attached to a propanoic acid backbone. This compound is notable for its unique chemical structure, which includes a tert-butyl group and trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between tert-butylamine and 2,2,2-trifluoroacetyl chloride forms the intermediate tert-butyl-2,2,2-trifluoroacetamide.
Addition of Propanoic Acid: The intermediate is then reacted with propanoic acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The amide bond can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)butanoic acid: Similar structure but with a butanoic acid backbone.
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)ethanoic acid: Similar structure but with an ethanoic acid backbone.
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
3-(n-(Tert-butyl)-2,2,2-trifluoroacetamido)propanoic acid is unique due to its specific combination of a trifluoromethyl group and a propanoic acid backbone, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H14F3NO3 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
3-[tert-butyl-(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c1-8(2,3)13(5-4-6(14)15)7(16)9(10,11)12/h4-5H2,1-3H3,(H,14,15) |
InChI Key |
CVQNPWKHJLAZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CCC(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


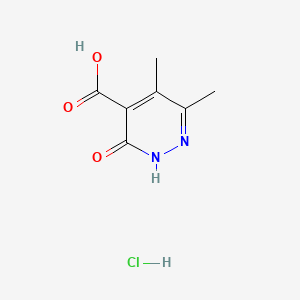
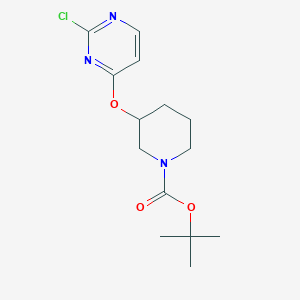

![4-acetyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13493333.png)
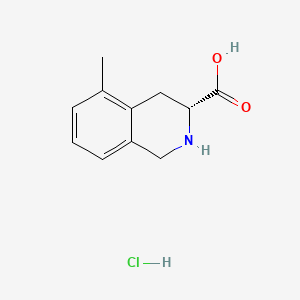
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)
![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)
![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)
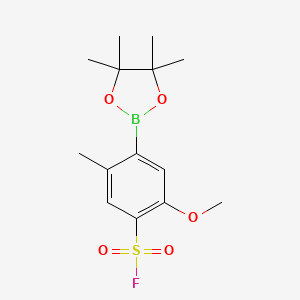

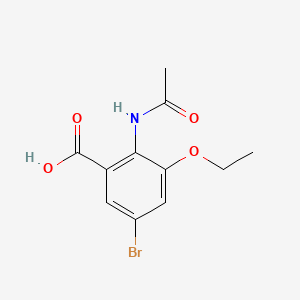
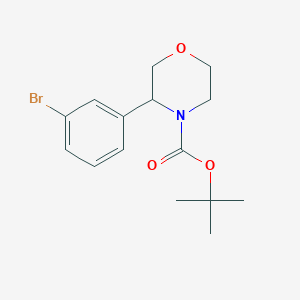
![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)
